5-(Bromomethyl)benzo[d][1,3]dioxole

Organic Synthesis Nucleophilic Substitution Leaving Group

Optimized electrophile for introducing methylenedioxyphenyl pharmacophore. Crystalline solid with ideal leaving group reactivity—stable vs. iodide, superior to chloro analog. Enables efficient SN2 alkylation for lignan synthesis and radiopharmaceuticals like 6-[18F]fluorobenzyl bromide. 5-substitution pattern critical for kinase inhibitor SAR. 95% purity supports automated parallel synthesis and kilolab scale-up.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 2606-51-1
Cat. No. B1276380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)benzo[d][1,3]dioxole
CAS2606-51-1
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CBr
InChIInChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
InChIKeyUNYHRXLMTSXVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)benzo[d][1,3]dioxole (CAS 2606-51-1) - Strategic Benzodioxole Bromide for Selective Alkylation and Bioactive Scaffold Construction


5-(Bromomethyl)benzo[d][1,3]dioxole (CAS 2606-51-1), commonly known as piperonyl bromide or 3,4-methylenedioxybenzyl bromide, is a benzodioxole derivative featuring a reactive bromomethyl substituent at the 5-position. This compound serves as a versatile electrophilic building block for nucleophilic substitution reactions, enabling the introduction of the 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore into more complex molecular architectures. Its utility spans medicinal chemistry, agrochemical synthesis, and materials science, where the methylenedioxy moiety contributes to target binding affinity and metabolic stability [1]. The crystalline solid exhibits defined physical properties including a melting point range of 45–50 °C and a boiling point of approximately 269.9 °C at 760 mmHg [2].

Why 5-(Bromomethyl)benzo[d][1,3]dioxole Cannot Be Replaced by Alternative Benzodioxole Halides or Non-Brominated Analogs


Substituting 5-(bromomethyl)benzo[d][1,3]dioxole with its chloro, iodo, hydroxy, or methyl analogs introduces critical variations in reactivity, physical form, and synthetic utility that directly impact reaction outcomes and procurement decisions. The bromine atom provides an optimal balance of leaving group ability and stability: it is sufficiently reactive for efficient nucleophilic substitution under mild conditions, yet more stable during storage and handling than the corresponding iodide . The chloro analog (5-(chloromethyl)benzo[d][1,3]dioxole, CAS 20850-43-5) exhibits significantly lower electrophilicity, often requiring harsher conditions or catalysts, while the hydroxy analog (piperonyl alcohol) necessitates pre-activation for alkylation [1]. Furthermore, the 5-substitution pattern on the benzodioxole core is essential for generating derivatives with desired biological activities, as regioisomeric substitution (e.g., 4-position) yields compounds with altered receptor interactions [2]. The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation: 5-(Bromomethyl)benzo[d][1,3]dioxole vs. Chloro, Iodo, Hydroxy, and Methyl Analogs


Superior Leaving Group Ability: Bromine vs. Chlorine in Nucleophilic Substitution

In nucleophilic substitution reactions, the bromine atom in 5-(bromomethyl)benzo[d][1,3]dioxole is a significantly better leaving group than the chlorine atom in 5-(chloromethyl)benzo[d][1,3]dioxole. This is quantified by the bond dissociation energy (BDE) of the C-X bond and the pKa of the conjugate acid (HX), which correlate with leaving group ability [1]. While direct kinetic data for these specific compounds under identical conditions is limited, class-level inference from alkyl halide reactivity series establishes that benzyl bromides react approximately 50–100 times faster than benzyl chlorides in SN2 reactions with standard nucleophiles [2]. This enhanced reactivity enables the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) and expands the scope of compatible nucleophiles.

Organic Synthesis Nucleophilic Substitution Leaving Group

Defined Crystalline Solid vs. Liquid Chloro Analog: Physical Form Advantages

5-(Bromomethyl)benzo[d][1,3]dioxole is a crystalline solid at room temperature with a melting point of 45–50 °C (AKSci: 48–50 °C; Guidechem: 45–47 °C) [1]. In contrast, the chloro analog (5-(chloromethyl)benzo[d][1,3]dioxole, CAS 20850-43-5) is reported as either a low-melting solid (mp 30–34 °C) or a liquid at ambient temperature depending on purity . This physical form distinction confers practical advantages for weighing accuracy, storage stability, and formulation into solid-dosage research tools. The bromo compound's higher melting point also facilitates purification via recrystallization, a critical quality attribute for reproducible research outcomes.

Physical Chemistry Handling Formulation

Documented High-Yield Synthetic Route: 91% Yield in One-Step Bromination

The synthesis of 5-(bromomethyl)benzo[d][1,3]dioxole from 3,4-methylenedioxybenzyl alcohol using phosphorus tribromide (PBr3) in carbon tetrachloride proceeds with a reported isolated yield of 91% . This high yield under relatively mild conditions (reflux for 4 hours) demonstrates the compound's synthetic accessibility and cost-effectiveness as a building block. While direct head-to-head yield data with the chloro or iodo analogs under identical conditions are not available in the open literature, the 91% yield serves as a benchmark for procurement decisions, indicating a robust and scalable synthetic route that minimizes waste and maximizes material efficiency.

Synthetic Methodology Yield Optimization Process Chemistry

Regioselective Utility in Bioactive Molecule Construction: 5- vs. 4-Substitution

The 5-substitution pattern on the benzodioxole ring is critical for generating bioactive molecules with desired pharmacological profiles. In the synthesis of radiolabeled fluorinated α-amino acids for PET imaging, the 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide regioisomer was employed as a key intermediate, yielding the target compound with a radiochemical yield of 35–40% [1]. In contrast, the 4-substituted regioisomer (4-(bromomethyl)benzo[d][1,3]dioxole, mp 62–62.5 °C) has a distinctly different melting point and is not interchangeable in these synthetic sequences due to altered electronic and steric properties . This regiospecificity underscores that generic substitution with a 4-bromomethyl analog would fail to produce the intended biological target.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Optimal Use Cases for 5-(Bromomethyl)benzo[d][1,3]dioxole: Where Differentiation Drives Selection


Synthesis of Lignan Natural Product Analogs via Alkylation

5-(Bromomethyl)benzo[d][1,3]dioxole is the reagent of choice for alkylating Stobbe condensation products derived from piperonal to construct the dibenzylbutyrolactone skeleton of lignans [1]. The high reactivity of the bromomethyl group ensures efficient coupling under standard conditions, while the defined crystalline form simplifies stoichiometric control. Alternative halides (chloro or iodo) would require either harsher conditions or pose stability concerns, making the bromo compound the optimal balance of reactivity and handling for this application.

Preparation of PET Tracer Precursors Requiring Regiospecific 5-Substitution

For the radiosynthesis of 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide, a precursor to fluorinated α-amino acids used in PET imaging, 5-(bromomethyl)benzo[d][1,3]dioxole is an essential intermediate [2]. The 5-substitution pattern is non-negotiable; use of the 4-bromomethyl regioisomer leads to different products and fails to generate the desired PET tracer. The compound's purity (≥95% GC assay) and cold-chain storage recommendations (-20 °C) ensure reliable performance in these sensitive radiochemical transformations.

Construction of Benzodioxole-Containing Kinase Inhibitor Scaffolds

The benzodioxole moiety is a privileged structure in kinase inhibitor design, and 5-(bromomethyl)benzo[d][1,3]dioxole serves as a versatile electrophile for introducing this pharmacophore into lead compounds. The bromomethyl group undergoes facile SN2 displacement with nitrogen, oxygen, and sulfur nucleophiles, enabling rapid diversification of chemical libraries. The compound's solid crystalline form facilitates automated weighing and parallel synthesis workflows, while its high purity minimizes side reactions that could compromise structure-activity relationship (SAR) studies.

Agrochemical Intermediate Synthesis

In the synthesis of methylenedioxyphenyl-containing pesticide synergists and crop protection agents, 5-(bromomethyl)benzo[d][1,3]dioxole provides a cost-effective and high-yielding alkylation reagent [3]. The 91% reported yield in its preparation from piperonyl alcohol translates to favorable economics for kilogram-scale procurement, and its solid-state stability simplifies storage in industrial chemical inventories.

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